molecular formula C10H9FO B8786713 1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene CAS No. 391678-45-8

1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene

Cat. No. B8786713
CAS RN: 391678-45-8
M. Wt: 164.18 g/mol
InChI Key: OJTFIGPKHLZXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene is a useful research compound. Its molecular formula is C10H9FO and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

391678-45-8

Product Name

1-[(But-3-yn-1-yl)oxy]-4-fluorobenzene

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-but-3-ynoxy-4-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h1,4-7H,3,8H2

InChI Key

OJTFIGPKHLZXAC-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluorophenol (5.00 g, 44.6 mmol), 3-butyn-1-ol (3.38 ml, 44.6 mmol) and triphenylphosphine (17.5 g, 66.9 mmol) in tetrahydrofuran (100 ml) was added diethyl azodicarboxylate (11.7 g, 66.9 mmol) with stirring under ice-cooling, and then the resulting mixture was stirred at room temperature for 18 hours. After stirring, the reaction mixture was evaporated in vacuo, and to the residue were added hexane (200 ml) and ethyl acetate (20 ml). The precipitate separated out was filtered off, and the filtrate was evaporated in vacuo. The residue obtained was purified by flash chromatography on a silica gel column using hexane as the eluent to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.38 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.